molecular formula C15H14ClN3O2 B2984383 4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide CAS No. 338401-48-2

4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide

Cat. No.: B2984383
CAS No.: 338401-48-2
M. Wt: 303.75
InChI Key: IQBWXWNKDMEORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of quinazolinone , a class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their diverse range of biological properties . Quinazolinones possess a wide spectrum of biological activities such as antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Synthesis Analysis

The synthesis of quinazolinone derivatives has been a subject of considerable research . Substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinazolinone ring, which is an important pharmacophore considered as a privileged structure . The structure activity relationship studies of quinazolinone derivatives have revealed that certain substitutions can improve their antimicrobial activities .

Scientific Research Applications

Pharmacological Efficacy and Mechanism of Action

Research into similar compounds, such as pramipexole and zonisamide, has demonstrated significant pharmacological activities that might be relevant to 4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide. Pramipexole is known for its high affinity to dopamine D2-like receptors, with a preference for the D3 receptor subtype, indicating potential applications in neurodegenerative diseases such as Parkinson's disease (Piercey et al., 1996). Zonisamide, on the other hand, has been approved as an antiparkinsonian agent, showcasing a multi-modal action mechanism, including dopamine synthesis activation and monoamine oxidase inhibition (Murata, 2010).

Metabolism and Excretion

The metabolism and excretion pathways of similar compounds provide insight into how this compound might be processed in the human body. For instance, the orexin receptor antagonist SB-649868 shows almost complete elimination via feces, with a notable presence of more slowly cleared metabolites (Renzulli et al., 2011). This suggests potential applications in insomnia treatment, highlighting the importance of understanding metabolic pathways in developing therapeutic agents.

Potential for Combination Therapies

Studies have also explored the use of compounds in combination therapies to enhance their efficacy or mitigate resistance. For example, AG337, a thymidylate synthase inhibitor, has been tested in combination with other agents for its enhanced antitumor effects, indicating a potential research direction for combination therapies involving this compound (Rafi et al., 1995).

Environmental and Toxicological Studies

Environmental and toxicological studies on related compounds, such as organochlorines and polybrominated diphenyl ethers (PBDEs), provide a framework for assessing the environmental impact and safety profile of this compound (Norén & Meironyté, 2000; Schecter et al., 2003). These studies highlight the importance of considering the ecological and health implications of chemical compounds.

Properties

IUPAC Name

4-chloro-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c16-10-7-5-9(6-8-10)13(20)18-15-17-12-4-2-1-3-11(12)14(21)19-15/h5-8H,1-4H2,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBWXWNKDMEORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.